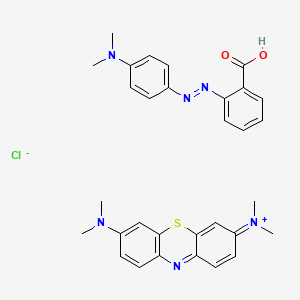

Methylred-methyleneblue

Description

Properties

Molecular Formula |

C31H33ClN6O2S |

|---|---|

Molecular Weight |

589.2 g/mol |

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;chloride |

InChI |

InChI=1S/C16H18N3S.C15H15N3O2.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h5-10H,1-4H3;3-10H,1-2H3,(H,19,20);1H/q+1;;/p-1 |

InChI Key |

AOTGFILSFJYLFX-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Constituent Dyes

Synthetic Pathways for Methyl Red and Methylene (B1212753) Blue Components

The production of high-purity Methyl Red and Methylene Blue is a multi-step process involving specific precursor reactions, optimization of reaction conditions, and, in some advanced applications, the development of modified molecular structures.

Methyl Red Synthesis:

The primary pathway for synthesizing Methyl Red involves a two-step process: the diazotization of an amino acid followed by an azo coupling reaction. odinity.com The synthesis begins with anthranilic acid as the precursor.

Diazotization: Anthranilic acid undergoes a diazotization reaction, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (3-5°C), to form a diazonium salt. studypool.comorgsyn.org The presence of sufficient hydrochloric acid is crucial to prevent the formation of diazoamino compounds. orgsyn.org

Azo Coupling: The resulting diazonium salt is then coupled with N,N-dimethylaniline. studypool.com This electrophilic aromatic substitution reaction forms the characteristic azo bridge (-N=N-) that links the two aromatic rings, yielding the final Methyl Red molecule. odinity.com Sodium acetate (B1210297) is often added after the coupling agent to facilitate the reaction. odinity.comorgsyn.org

Methylene Blue Synthesis:

Methylene Blue, a thiazine (B8601807) dye, is synthesized through a more complex pathway involving the oxidation and cyclization of aniline (B41778) derivatives. A common industrial method starts with N,N-dimethylaniline. mitolab.comgoogle.com An alternative synthesis, known as Caro's synthesis, utilizes the oxidation of p-dimethylaminoaniline and hydrogen sulfide (B99878) with an oxidizing agent like ferric chloride. scispace.com

A modern patented process involves the following key steps: google.com

Thiosulfonic Acid Formation: N,N-dimethyl-p-phenylenediamine is reacted with an inorganic oxidizing agent (like manganese dioxide) and sodium thiosulfate (B1220275) in an acidic medium to form 2-amino-5-dimethylaminophenylthiosulfonic acid. google.comgoogle.com

Indamine Formation: N,N-dimethylaniline is added to the reaction mixture along with more oxidizing agent, leading to the formation of an indamine-thiosulfonic acid intermediate. google.com

Oxidative Cyclization: The mixture is then heated in the presence of a catalyst, such as copper sulfate (B86663), to facilitate the ring-closure reaction, which forms the final Methylene Blue structure. google.comgoogle.com

The raw materials for these syntheses are summarized in the table below.

| Dye | Precursor/Raw Material | Reagent |

| Methyl Red | Anthranilic Acid | Sodium Nitrite, Hydrochloric Acid |

| N,N-dimethylaniline | Sodium Acetate | |

| Methylene Blue | N,N-dimethylaniline or N,N-dimethyl-p-phenylenediamine | Sodium Thiosulfate, Manganese Dioxide |

| Sulfuric Acid, Copper Sulfate |

Achieving high purity is critical for the consistent performance of the dyes as indicators. Optimization focuses on controlling reaction parameters and implementing effective purification methods.

Methyl Red Purification: For Methyl Red, purification is typically achieved through recrystallization. odinity.com After the synthesis, the crude product is often a dark, pasty solid. odinity.com Toluene is a common solvent for recrystallization; the crude solid is dissolved in hot toluene, and any insoluble impurities are filtered off. orgsyn.org Upon cooling, pure crystals of Methyl Red precipitate from the solution, which can then be collected by filtration. orgsyn.org The yield of pure Methyl Red can be around 62-66%. orgsyn.org

Methylene Blue Purification: The purification of crude Methylene Blue involves several steps to remove byproducts and unreacted starting materials. mitolab.com

Filtration: The initial reaction mixture is filtered to remove any insoluble impurities. mitolab.com

Precipitation: The filtered solution is treated with a base, such as sodium hydroxide, to precipitate the Methylene Blue. mitolab.com

Recrystallization: The precipitated dye is then dissolved in hot water and allowed to cool slowly. This process forms pure Methylene Blue crystals, which are subsequently collected. mitolab.com

Drying: The final crystals are dried under a vacuum to eliminate any residual moisture. mitolab.com

Optimization studies on related processes, such as the synthesis of methyl anthranilate, have shown that transitioning from traditional semi-batch production to continuous flow processes using microchannel reactors can significantly improve yield and purity while reducing energy consumption. aidic.it Similar principles could be applied to enhance the production of these dyes.

To improve specific properties like solubility or target-specific interactions, both Methyl Red and Methylene Blue can be chemically modified.

Methylene Blue Modifications:

Leuco-Methylene Blue: Methylene Blue can be reduced to its colorless (or pale yellow) form, known as Leuco-Methylene Blue (L-MB). olemiss.edu This reduction is often achieved using sodium dithionite. olemiss.edu This reversible redox property is fundamental to its use as a redox indicator.

Polymer Conjugation: To improve water solubility, Methylene Blue can be conjugated to water-soluble polymers like branched polyethyleneimine (PEI). olemiss.edu This modification creates a carbamoyl (B1232498) linkage between the dye and the polymer. olemiss.edu

Tau-aggregation inhibitor: A stabilized form of Methylene Blue, leuco-methylthioninium bis-hydromethanesulfonate (LMTM), has been developed for clinical research, highlighting how modification can alter bioavailability and activity. news-medical.net

Methyl Red Modifications: While less common than for Methylene Blue, modifications to Methyl Red can be made to enhance its functionality for specific applications. For instance, creating derivatives of the carboxylic acid or amino groups can alter its pH range or solubility. odinity.com Studies on the removal of Methyl Red from solutions have utilized adsorbents functionalized with materials like polyethyleneimine (PEI), indicating that the dye's structure allows for strong electrostatic and hydrogen bonding interactions that can be exploited in creating derivatives. nih.gov

Formulation Techniques for Composite Indicator Solutions

The effectiveness of the Methyl Red-Methylene Blue indicator lies in the precise formulation of the composite solution. This involves careful selection of solvents and concentrations to ensure stability and a sharp, distinct color change.

The mixed indicator is typically prepared by dissolving both dyes in a suitable solvent system. The choice of solvent is critical as the dyes have different solubilities. Methyl Red is practically insoluble in water but soluble in ethanol (B145695) and acetic acid. cookechem.comarxiv.org Methylene Blue is water-soluble. olemiss.edu

Solvent Systems:

Ethanol/Water Mixtures: A common solvent is a mixture of ethanol and water, often in a 50% solution. monashscientific.com.au Ethanol or methanol (B129727) are frequently used as the primary solvent. wikipedia.org This allows both the alcohol-soluble Methyl Red and the water-soluble Methylene Blue to dissolve completely.

Concentration Regimens: Several formulations exist, with slight variations in the concentrations and ratios of the two dyes. The goal is to create a solution where the color transition is sharp and easily visible. Methylene Blue is not a pH indicator itself in this context but acts as a screening dye, modifying the color change of Methyl Red from a red/yellow to a more distinct violet/green transition. wikipedia.org

Here are some typical preparation methods:

Method 1: Dissolve 0.1 g of Methyl Red (sodium salt) in 50 ml of ethanol, dissolve 0.05 g of Methylene Blue in 50 ml of water, and then mix the two solutions. monashscientific.com.au

Method 2: Dissolve 0.1 g of Methyl Red and 0.05 g of Methylene Blue together in 100 ml of a 50% ethanol-water solution. monashscientific.com.au

Tashiro's Indicator: A well-known formulation consists of 0.03% Methyl Red and 0.1% Methylene Blue in ethanol or methanol. wikipedia.org

The table below summarizes common formulation concentrations.

| Formulation Component | Concentration Example 1 | Concentration Example 2 |

| Methyl Red | 0.1 g / 100 ml (0.1%) | 0.03 g / 100 ml (0.03%) |

| Methylene Blue | 0.05 g / 100 ml (0.05%) | 0.1 g / 100 ml (0.1%) |

| Solvent | 50% Ethanol in Water | Ethanol or Methanol |

The stability and shelf-life of the prepared indicator solution are crucial for its reliability in analytical procedures.

Stability: The mixed indicator solution is generally considered stable under normal laboratory conditions. lobachemie.comlobachemie.com However, several factors can degrade the solution:

Light: The solution should be protected from direct sunlight. lobachemie.com

Air and Heat: Contact with air and overheating should be avoided. lobachemie.comlobachemie.com It is recommended to store the solution in a tightly closed container and keep it cool. lobachemie.com

Chemical Incompatibility: The solution is incompatible with strong oxidizing agents, as they can chemically alter and decolorize the dyes. cookechem.comcarlroth.com The solution itself is highly flammable due to the alcohol solvent. lobachemie.com

Shelf-Life: The shelf-life of commercially prepared Methyl Red-Methylene Blue indicator solutions can be relatively short. Some suppliers indicate a shelf life of just one month or 30 days. calpaclab.comriccachemical.com This limited shelf-life underscores the importance of proper storage and periodic verification of the indicator's performance. For laboratory-prepared solutions, it is best practice to prepare them fresh on a regular basis to ensure accurate and reproducible results.

Spectroscopic Characterization and Advanced Optical Behavior

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for elucidating the electronic transitions within molecules. For the methyl red-methylene blue system, it provides critical insights into the individual and combined properties of the dyes, their response to chemical stimuli, and the intricate energy transfer dynamics between them.

Absorption and Emission Spectra Analysis of Individual and Combined Dyes

Methyl red, an azo dye, and methylene (B1212753) blue, a thiazine (B8601807) dye, exhibit distinct absorption characteristics in the visible region. mdpi.com In its acidic, protonated form (HMR), methyl red displays a maximum absorption (λmax) around 520-525 nm, corresponding to its red color. researchgate.netyoutube.com Conversely, in its basic, deprotonated form (MR-), the absorption maximum shifts to approximately 430-438 nm, resulting in a yellow appearance. researchgate.netnih.gov Methylene blue, on the other hand, consistently shows a strong absorption peak at around 665 nm.

When combined, the UV-Vis spectrum of the mixed indicator is a composite of the spectra of its components. The perceived color of the solution is a result of the relative contributions of the absorbing species present.

| Compound | Form | Wavelength (λmax) |

| Methyl Red | Acidic (HMR) | ~520-525 nm researchgate.netyoutube.com |

| Methyl Red | Basic (MR-) | ~430-438 nm researchgate.netnih.gov |

| Methylene Blue | - | ~665 nm |

| Methyl Red-Methylene Blue Mixed Indicator | pH 4.5 | ~525 nm |

| Methyl Red-Methylene Blue Mixed Indicator | pH 6.2 | ~430 nm |

Spectroscopic Tracking of Protonation/Deprotonation and Redox States

The utility of the methyl red-methylene blue mixture as a pH indicator is directly observable through UV-Vis spectroscopy. The transition between the acidic (violet) and basic (green) forms of the indicator, which occurs in the pH range of 4.4-6.2, can be precisely monitored by tracking the changes in the absorption spectrum. wikipedia.org At the equivalence point (around pH 5.2), the solution appears grey due to the combined absorbance of the red form of methyl red and the blue of methylene blue. wikipedia.org

The protonation and deprotonation of methyl red is the primary driver of the color change. In acidic solutions, the quinonoid structure of methyl red dominates, giving the red color. researchgate.net As the pH increases, it transitions to the benzenoid form, which is yellow. researchgate.net The presence of methylene blue serves to sharpen this transition, providing a more distinct endpoint.

Furthermore, methylene blue is known for its redox properties. Spectroscopic studies have shown its interaction with coenzymes like NADH, where it acts as an electron acceptor, leading to the oxidation of NADH to NAD+. nih.gov This redox activity can also be tracked using UV-Vis spectroscopy by observing the changes in the absorption bands of the involved species. nih.gov

Photophysical Properties and Energy Transfer Dynamics

The interaction between methyl red and methylene blue in the mixed indicator system can lead to interesting photophysical phenomena, including fluorescence quenching and energy transfer. While detailed studies on the specific energy transfer dynamics within the methyl red-methylene blue mixed indicator are not extensively documented in the provided search results, the principles of Förster Resonance Energy Transfer (FRET) can be considered. FRET is a non-radiative energy transfer process that can occur between a donor and an acceptor molecule in close proximity, provided there is sufficient spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

Given the spectral properties of methyl red and methylene blue, there is a potential for energy transfer to occur. For instance, the emission of the yellow, basic form of methyl red could potentially be absorbed by methylene blue. This interaction could lead to quenching of the fluorescence of one dye and sensitization of the fluorescence of the other, or non-radiative dissipation of the energy. The efficiency of such a process would be highly dependent on the distance and orientation between the two dye molecules.

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within the methyl red and methylene blue molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and conformation of organic molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize methyl red and methylene blue. researchgate.net

NMR studies can confirm the connectivity of atoms within the molecules and provide insights into their three-dimensional arrangement. For example, ¹H NMR spectra of methylene blue show characteristic chemical shifts for the protons of the methyl groups and the aromatic rings. researchgate.net Similarly, the ¹H NMR spectrum of methyl red reveals signals corresponding to the protons of the dimethylamino group and the aromatic rings. chemicalbook.com Density Functional Theory (DFT) calculations have been used to predict the ¹H and ¹³C NMR chemical shifts of both methylene blue and methyl red, showing good correlation with experimental data. researchgate.net These studies help in understanding the electronic environment of the different nuclei within the molecules.

Circular Dichroism (CD) Spectroscopy for Chirality and Interactions

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and their interactions with other molecules.

While methyl red and methylene blue themselves are not typically chiral, they can exhibit induced CD signals when they interact with chiral environments, such as biological macromolecules. For instance, the binding of methylene blue to tRNA has been studied using CD spectroscopy. nih.gov The observed CD spectra provided information about the conformational changes in the tRNA upon dye binding and the arrangement of the dye molecules on the nucleic acid backbone. nih.gov Although direct CD spectroscopic studies on the methyl red-methylene blue mixed indicator were not found in the search results, this technique holds potential for investigating interactions of the mixed indicator with chiral analytes.

Luminescence and Fluorescence Studies

The luminescence properties of the mixed indicator are dominated by Methylene Blue, as Methyl Red is not significantly fluorescent. Methylene Blue is a well-characterized fluorophore, particularly noted for its activity in the near-infrared (NIR) region.

Methylene Blue exhibits an absorption peak at approximately 665 nm with a shoulder at 610 nm. nih.gov Its fluorescence emission spectrum is centered around 686 nm to 690 nm. nih.govrsc.org The fluorescence quantum yield of Methylene Blue has been reported to be 0.52. nih.gov However, its fluorescence is highly dependent on concentration. At the standard concentrations used for clinical or titration purposes, fluorescence is often negligible due to a phenomenon known as quenching. nih.govresearchgate.net In higher concentrations, aggregation can occur, which also alters the photophysical properties. acs.org

| Property | Wavelength/Value | Reference |

| Methylene Blue Absorption Peak | ~665 nm | nih.gov |

| Methylene Blue Emission Peak | ~686-690 nm | nih.govrsc.org |

| Methylene Blue Quantum Yield | 0.52 | nih.gov |

| Fluorescence Quenching | Occurs at high concentrations | nih.govresearchgate.net |

Integration and Behavior within Advanced Material Matrices

The individual components of the mixed indicator, Methyl Red and Methylene Blue, have been successfully integrated into various advanced material matrices, where their optical properties can be harnessed for specific applications.

Both Methyl Red and Methylene Blue have been used as dopants in polymer films to create materials with responsive optical properties.

Methylene Blue in Poly(vinyl chloride) (PVC): Methylene Blue complexed within PVC films has been investigated for optical recording and direct imaging. When exposed to red light, such as from a He-Ne laser, the dye molecules absorb the energy and are excited to their stable, colorless "leuco" form, a process known as bleaching. ias.ac.in This change in absorbance allows for the recording of light patterns in the polymer. The optimal pH for achieving faster bleaching in these films was found to be 4.5. ias.ac.in

Methyl Red in Poly(vinyl chloride) (PVC): PVC films dyed with Methyl Red have been developed for use in high-dose radiation dosimetry. researchgate.net These films exhibit a linear relationship between the absorbed radiation dose and the change in their optical absorbance at a wavelength of 548 nm, making them effective for measuring radiation in the range of 0-150 kGy. researchgate.net

Methylene Blue in Poly(vinyl alcohol) (PVA): PVA-based films containing Methylene Blue and trichloroacetic acid have also been synthesized for dosimetry applications. Upon exposure to gamma radiation, the films change color from blue to nearly transparent, with corresponding changes in the UV-Visible absorption spectrum. researchgate.net

The behavior of Methyl Red and Methylene Blue has been studied within liquid crystal phases, which are of interest for their wide range of industrial and technological applications. arxiv.org

Research on the solubility of the two dyes in microemulsion and liquid crystal phases of water, SDS, and pentanol (B124592) systems revealed distinct behaviors. The highest solubility for Methyl Red was observed in the lamellar liquid crystal (LLC) phase. In contrast, Methylene Blue showed its lowest solubility in the LLC phase, preferring the water-in-oil (w/o) microemulsion phase. arxiv.orgresearchgate.net This highlights the critical role of chemical dynamics and molecular structure in the interaction between the dyes and the organized amphiphilic structures. researchgate.net

Separately, Methyl Red has been studied as a dopant in nematic liquid crystals. Research indicates that incorporating a very small amount of Methyl Red (e.g., 0.02 wt%) can suppress the ionic effect caused by impurities, leading to an improved voltage holding ratio (VHR) and an increased lifetime of the liquid crystal device without significantly impacting optical transmittance. nih.gov

| Dye | Matrix Phase | Solubility Finding | Reference |

| Methyl Red | Lamellar Liquid Crystal (LLC) | Highest Solubility | arxiv.orgresearchgate.net |

| Water-in-Oil (w/o) Microemulsion | Moderate Solubility | arxiv.orgresearchgate.net | |

| Oil-in-Water (o/w) Microemulsion | Lower Solubility | arxiv.orgresearchgate.net | |

| Methylene Blue | Water-in-Oil (w/o) Microemulsion | Highest Solubility | arxiv.orgresearchgate.net |

| Oil-in-Water (o/w) Microemulsion | Moderate Solubility | arxiv.orgresearchgate.net | |

| Lamellar Liquid Crystal (LLC) | Lowest Solubility | arxiv.orgresearchgate.net |

The optical properties of materials containing Methyl Red or Methylene Blue can be significantly altered by external energy inputs, such as light or ionizing radiation.

Laser Irradiation: As mentioned previously, Methylene Blue-doped PVC films undergo a bleaching process when exposed to He-Ne laser light. As the exposure time increases, the transmittance of the film increases as more dye molecules are converted to their colorless leuco form. ias.ac.in This effect is fundamental to its use in optical data storage. ias.ac.in

Gamma Radiation: Methyl Red solutions demonstrate a distinct radiochromic phenomenon, changing color from red to dark red and eventually becoming colorless as the absorbed dose of gamma radiation increases from 5 to 100 kGy. researchgate.net This response, corresponding to changes in the absorbance peak at 492 nm, allows the Methyl Red indicator solution to be used as a dosimeter for gamma rays. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of methyl red and methylene (B1212753) blue. Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-31G(d) are commonly employed to optimize molecular geometries and calculate various electronic descriptors. growingscience.com These calculations are crucial for predicting spectroscopic data, understanding electronic structures, and modeling the fundamental equilibria that define their indicator properties.

Quantum chemical calculations have been utilized to predict the spectroscopic characteristics of both methyl red and methylene blue.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. growingscience.com For methylene blue, a maximum absorption band was predicted at 592.14 nm, while the experimental value in a solvent is around 660 nm. growingscience.com Similarly, for methyl red, the calculated maximum absorption was at 416.66 nm, compared to an experimental detection around 540 nm. growingscience.com The observed differences, known as bathochromic shifts, are attributed to the solvatochromic effects of the solvent environment in experimental setups, which are not accounted for in the gas-phase calculations. growingscience.com The oscillator strength, a measure of the intensity of the electronic transition, was calculated to be 0.39 for methylene blue's maximal absorption and a significantly higher 0.92 for methyl red. growingscience.com

DFT calculations have also been applied to predict Nuclear Magnetic Resonance (NMR) spectra using the Gauge-Independent Atomic Orbital (GIAO) method. However, comparisons with experimental data have shown significant discrepancies. For instance, the calculated 13C NMR chemical shifts for the methyl groups in methylene blue were found in the 147.5 to 149.5 ppm range, starkly different from the experimental value of 40.95 ppm in DMSO-d6. Similar deviations were noted for methyl red. These differences highlight the challenges in accurately modeling NMR parameters, where solvent effects and molecular dynamics play a crucial role.

Table 1: Calculated vs. Experimental Spectroscopic Data

| Compound | Parameter | Calculated Value (in vacuo) | Experimental Value (in solvent) |

|---|---|---|---|

| Methylene Blue | λmax (UV-Vis) | 592.14 nm growingscience.com | ~660 nm growingscience.com |

| Oscillator Strength | 0.39 growingscience.com | - | |

| 13C NMR (CH3 groups) | 147.5-149.5 ppm | 40.95 ppm (DMSO-d6) | |

| Methyl Red | λmax (UV-Vis) | 416.66 nm growingscience.com | ~540 nm growingscience.com |

| Oscillator Strength | 0.92 growingscience.com | - |

The electronic behavior of methyl red and methylene blue is governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies of these orbitals, and the energy gap (ΔEgap) between them is a critical parameter for assessing molecular reactivity and stability. growingscience.comdoi.org

Studies have determined the HOMO and LUMO energy levels for both dyes. growingscience.com These calculations are fundamental to understanding their potential in applications like organic photovoltaics, where they might act as electron donors. growingscience.comgrowingscience.com The distribution of HOMO and LUMO surfaces across the molecular structures indicates the regions most involved in electronic transitions. growingscience.comacs.org For instance, in both methylene blue and methyl red, the electronic excitation from HOMO to LUMO is the primary transition observed. growingscience.com

Table 2: Calculated Electronic Properties (DFT/B3LYP/6-31G(d))

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Methylene Blue | -4.84 growingscience.com | -2.92 growingscience.com | 1.92 growingscience.com |

| Methyl Red | -5.55 growingscience.com | -2.49 growingscience.com | 3.06 growingscience.com |

The functionality of methyl red-methylene blue as a pH indicator is rooted in the acid-base equilibrium of methyl red. Methyl red exhibits a distinct color change over a pH range of 4.4 (red) to 6.2 (yellow). studylib.net This change corresponds to a structural transformation between its acidic quinonoid form and its basic benzenoid form. researchgate.net Methylene blue is added as a screening dye, which is inert in this pH range but sharpens the endpoint. The mixture provides a transition from red-violet to green, with a grey-colored transition point that is easier to detect than the orange transition of methyl red alone. studylib.netresearchgate.net

While extensive experimental data exists on the pKi values of methyl red in various solvents, detailed theoretical modeling of the acid-base equilibria and tautomerism specifically for the mixed indicator system is not widely reported in the literature. studylib.net Such modeling would involve calculating the relative energies of the protonated and deprotonated forms of methyl red in different solvent environments to predict the pKa value and understand the tautomeric shift at a quantum level.

Table 3: Experimental pKi Values of Methyl Red in Different Media

| Solvent/Condition | pKi Value |

|---|---|

| Water (μ=0) | 5.00 studylib.net |

| Water (μ=0.1) | 5.00 studylib.net |

| Water (μ=0.5) | 5.00 studylib.net |

| Methanol (B129727) | 9.2 studylib.net |

| Ethanol (B145695) | 10.45 studylib.net |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the time-evolved behavior of molecular systems, providing insights into intermolecular forces and conformational changes. While MD studies directly on the methyl red-methylene blue mixed indicator system are scarce, research on the individual components interacting with other substances provides analogous insights.

MD simulations have been employed to investigate the adsorption of methylene blue and methyl red onto various surfaces, such as graphene oxide. nih.gov These studies calculate interaction energies and Gibbs free energy of adsorption, revealing that the process is often spontaneous. nih.gov The interactions are typically a combination of electrostatic attraction, π-π stacking between the aromatic rings of the dyes and the adsorbent surface, and hydrogen bonding. researchgate.netmdpi.com

Although these studies focus on dye-adsorbent interactions, the principles can be extrapolated to the mixed indicator system. Within a solution of methyl red and methylene blue, one would expect π-π stacking interactions between the aromatic systems of the two dye molecules, as well as van der Waals forces. In aqueous solutions, hydrophobic interactions would also play a significant role, potentially leading to the formation of molecular aggregates. Understanding these intermolecular forces is key to explaining the behavior of the mixed indicator, including how the presence of methylene blue molecules influences the electronic environment and thus the perceived color of the methyl red molecules at the transition point.

The three-dimensional structure and flexibility of molecules, or their conformational behavior, are influenced by the surrounding solvent. This is particularly relevant for flexible molecules like methyl red. Studies on related molecular systems, such as resorcin researchgate.netarenes used for methylene blue removal, show that molecular conformation (e.g., "crown" vs. "chair" forms) significantly impacts their function. acs.orgnih.gov

For the methyl red-methylene blue system, the solvent polarity and its ability to form hydrogen bonds would affect the planarity of the dye molecules and the rotation around single bonds. Changes in the solvation environment can significantly influence molecular conformations and intermolecular interactions. nih.gov While direct simulation studies on the conformational dynamics of the mixed indicator in different solvents are not prominent, it is understood that such behavior would impact the electronic properties and, consequently, the absorption spectrum and color of the indicator. For example, the solubility and aggregation state of both dyes, influenced by the solvent, would be critical to the indicator's performance. researchgate.net

Computational Modeling of Dye-Substrate Binding Mechanisms

Computational modeling serves as a powerful tool to elucidate the binding mechanisms of methyl red and methylene blue with various substrates at a molecular level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide detailed insights into the interactions driving the adsorption process.

Density Functional Theory (DFT) Studies: DFT calculations are employed to understand the electronic properties of the dye molecules and their interaction with adsorbent surfaces. For instance, DFT analyses of methylene blue have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across most of the dye's structure, which suggests a strong potential for interaction with substrates like clay. nih.gov By identifying the most nucleophilic and electrophilic centers on the dye molecules, researchers can predict how they will bind to a substrate. nih.gov Studies have also utilized DFT to investigate the demethylation of methylene blue by reactive oxygen species, a crucial step in its degradation. mdpi.com The calculations revealed that demethylation is energetically favorable, particularly when mediated by hydroxyl radicals and hydroxyl ions. mdpi.com Furthermore, DFT has been used to calculate the 13C and 1H NMR spectra of both methylene blue and methyl red to explore their potential use in organic photovoltaic cells. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand (dye molecule) when bound to a receptor (adsorbent surface or protein) to form a stable complex. These studies can reveal the specific binding sites and the types of interactions involved, such as hydrogen bonds and electrostatic interactions. For example, molecular docking has been used to study the interaction of methylene blue with proteins from Porphyromonas gingivalis, identifying specific binding sites and energies. nih.gov In another study, the toxicity of methylene blue was investigated by docking it with DNA and proteins involved in fatty acid synthesis, revealing high binding affinities. researchgate.net Molecular dynamics simulations further complement these findings by providing information on the stability of the dye-substrate complex over time.

Quantum Chemical Analysis: Quantum chemical analyses have revealed that non-covalent interactions, including electrostatic and Van der Waals forces, are primary drivers in the adsorption of methyl red onto modified activated carbon. mdpi.com This indicates that the binding is not solely based on strong chemical bonds but also on weaker, yet significant, intermolecular forces. The simultaneous adsorption of methyl red and methylene blue onto biochar has also been modeled, showing that at high concentrations, interactions between the dye molecules themselves become a significant factor influencing adsorption, alongside competition for adsorbent sites. nih.govresearchgate.net

Kinetic and Mass Transfer Modeling for Adsorption Processes

To understand the rate and mechanism of dye adsorption from solutions, various kinetic and mass transfer models are applied to experimental data. These models are crucial for designing and optimizing adsorption systems for wastewater treatment.

Adsorption Kinetic Models: The most commonly used kinetic models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is limited by physisorption. researchgate.net It is often applied to describe the initial stages of adsorption. In some studies on methyl red, the pseudo-first-order model has been found to describe the kinetic data well, suggesting that the binding occurs at individual active sites and may not be dominated by chemisorption. mdpi.com

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netnih.gov Numerous studies on the adsorption of both methylene blue and methyl red have found that the pseudo-second-order model provides the best fit for the experimental data, as indicated by high correlation coefficients (R² values close to 1). mdpi.comresearchgate.netresearchgate.netresearchgate.net This suggests that chemical bonding plays a significant role in the adsorption process.

The suitability of each model is typically determined by comparing the calculated equilibrium adsorption capacities (q_e) with the experimental values and by the regression correlation coefficient (R²).

Mass Transfer Models: Mass transfer models help to identify the diffusion mechanisms that control the rate of adsorption. The intraparticle diffusion model, or the Weber-Morris model, is frequently used for this purpose.

Intraparticle Diffusion Model: This model is used to determine if intraparticle diffusion is the rate-limiting step. The model's plot of the amount of adsorbed dye (qt) versus the square root of time (t^0.5) can reveal the different stages of adsorption. youtube.com A multi-linear plot indicates that the adsorption process involves more than one step. researchgate.net Typically, the initial, sharper portion of the plot represents the diffusion of dye molecules from the bulk solution to the external surface of the adsorbent (film diffusion or boundary layer diffusion). researchgate.netresearchgate.net The second, slower stage often corresponds to the diffusion of the dye into the pores of the adsorbent (intraparticle diffusion). researchgate.netrsc.org If the plot passes through the origin, it suggests that intraparticle diffusion is the sole rate-limiting step. rsc.org However, in many cases for dye adsorption, the plot does not pass through the origin, indicating that both film diffusion and intraparticle diffusion are involved in controlling the adsorption rate. researchgate.netrsc.org

Interactive Data Table: Kinetic Models for Dye Adsorption

| Adsorbent | Dye | Best Fit Kinetic Model | Reference |

| Carbon Bioadsorbents | Methyl Red & Methylene Blue | Pseudo-second-order | mdpi.com |

| Magnetic Fe₃O₄(np)@CSs | Methylene Blue | Pseudo-second-order | researchgate.net |

| Modified Activated Carbon | Methyl Red | Pseudo-first-order | mdpi.com |

| Cyanoguanidine-modified chitosan | Congo Red | Pseudo-second-order | nih.gov |

Interactions in Complex Chemical Systems

Solubilization Characteristics and Phase Behavior in Microemulsions and Liquid Crystal Systems

The solubility of dyes within amphiphilic association structures such as microemulsions and liquid crystals is a subject of significant interest due to wide industrial applications in paints, inks, and pharmaceuticals. arxiv.orgarxiv.org Research into the methyl red and methylene (B1212753) blue system reveals distinct solubilization behaviors for each dye, heavily influenced by the phase structure and chemical environment. arxiv.orgresearchgate.net

The solubilization of the constituent dyes, methyl red and methylene blue, is critically dependent on the type of microemulsion—oil-in-water (o/w) or water-in-oil (w/o)—and the presence of liquid crystalline phases. In a well-studied system composed of water, sodium dodecyl sulfate (B86663) (SDS) as the surfactant, and pentanol (B124592) as the co-surfactant, the solubility of each dye varies significantly across different phases. arxiv.orgresearchgate.net

For methyl red, at a pH of 4.5, the highest solubility is observed in the lamellar liquid crystal (LLC) phase, followed by the w/o microemulsion, and lastly the o/w microemulsion. arxiv.orgresearchgate.net The limited solubility in o/w microemulsions is attributed to the extra potential required for methyl red molecules to penetrate the micellar structure. arxiv.org

Conversely, for methylene blue, at a pH of 9.5, the highest solubility is found in the w/o microemulsion, followed by the o/w microemulsion, and it is least soluble in the LLC phase. arxiv.orgresearchgate.net The high solubility in w/o microemulsions is because the presence of methylene blue helps associate the dispersed water droplets, minimizing chemical tension. researchgate.net Its relatively short chemical structure allows it to break the o/w structures more easily, also explaining its higher solubility in that phase compared to the LLC phase. arxiv.orgresearchgate.net The limited solubility in the LLC phase is thought to be due to the dye's short carbon chain forcing a distortion in the layered structures. arxiv.org

The choice of surfactant is a dominant factor in solubilization capability. hnu.edu.cn For cationic dyes like methylene blue, anionic surfactants such as SDS are effective for solubilization within micelles. hnu.edu.cnresearchgate.net Increasing the concentration of SDS generally enhances the solubilization of methylene blue. hnu.edu.cn

Table 1: Solubility of Methyl Red and Methylene Blue in Different Phases

| Dye | Phase | Relative Solubility | System Conditions |

| Methyl Red | Lamellar Liquid Crystal (LLC) | Highest | Water (pH=4.5), SDS, Pentanol arxiv.orgresearchgate.net |

| Water-in-Oil (w/o) Microemulsion | Medium | Water (pH=4.5), SDS, Pentanol arxiv.orgresearchgate.net | |

| Oil-in-Water (o/w) Microemulsion | Lowest | Water (pH=4.5), SDS, Pentanol arxiv.orgresearchgate.net | |

| Methylene Blue | Water-in-Oil (w/o) Microemulsion | Highest | Water (pH=9.5), SDS, Pentanol arxiv.orgresearchgate.net |

| Oil-in-Water (o/w) Microemulsion | Medium | Water (pH=9.5), SDS, Pentanol arxiv.orgresearchgate.net | |

| Lamellar Liquid Crystal (LLC) | Lowest | Water (pH=9.5), SDS, Pentanol arxiv.orgresearchgate.net |

The phase diagram for the water, SDS, and pentanol system delineates four primary phase regions: o/w and w/o microemulsions, lamellar liquid crystals (LLC), and hexagonal liquid crystals (HLC). arxiv.org The o/w microemulsion typically appears as a finger-shaped region at high water compositions (70-100% water). arxiv.org The w/o microemulsion exists over a broader range of compositions, approximately 12-60% water, 6-35% SDS, and 30-70% pentanol. arxiv.org

Dye partitioning analysis within this system demonstrates that the distribution of methyl red and methylene blue is not uniform across the phases. Methyl red preferentially partitions into the more structured LLC phase, whereas methylene blue favors the w/o microemulsion environment. arxiv.orgresearchgate.net This partitioning is a function of the chemical dynamics and molecular structure of the dyes relative to the micro-environments provided by the different phases. arxiv.org The analysis of dye partitioning can be used as a probe to understand the microstructure of these colloidal association structures. arxiv.org

Dye-Biomacromolecule Binding Mechanisms

The interaction of the methyl red-methylene blue mixture with biomacromolecules is predominantly governed by the behavior of methylene blue. Methylene blue, a cationic phenothiazine (B1677639) dye, is well-documented for its ability to bind to nucleic acids like DNA and RNA. nih.gov These interactions are fundamental to its use as a biological stain and a redox indicator in biosensors. nih.govwikipedia.org

Methylene blue interacts with nucleic acids through two primary modes: intercalation and electrostatic binding. nih.govmdpi.com

Intercalation: Methylene blue can insert its planar aromatic structure between the base pairs of the DNA double helix. researchgate.netnih.gov This mode of binding is characterized by significant changes in the spectroscopic properties of the dye and is supported by observations of extensive hypochromism and red shifts in its absorption spectrum upon binding to double-stranded DNA (dsDNA). researchgate.netresearchgate.net The guanine-cytosine (G-C) base pairs are considered preferential sites for methylene blue intercalation. nih.govrsc.org

Electrostatic Binding: As a cationic dye, methylene blue can also bind electrostatically to the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govmdpi.com This interaction is particularly relevant with single-stranded DNA (ssDNA) and can also occur with dsDNA, often as an initial step before intercalation. mdpi.com Studies with transfer RNA (tRNA) have shown that at low phosphate/dye ratios, cooperative electrostatic binding is the dominant interaction. nih.gov

The binding mode can depend on the ratio of the dye to the nucleic acid concentration and the structure of the nucleic acid itself (e.g., double-stranded vs. single-stranded, DNA vs. RNA). nih.govmdpi.com

The binding of methylene blue to nucleic acids produces distinct and measurable signatures across various analytical techniques.

Spectroscopic Signatures:

UV-Visible Absorption: Intercalative binding leads to significant hypochromism (a decrease in molar absorptivity) and a red shift (a shift to longer wavelengths) in the main absorption peak of methylene blue (around 665 nm). researchgate.netresearchgate.netiaamonline.org This is a classic indicator of dye intercalation into the DNA base stack. researchgate.net

Fluorescence Spectroscopy: The fluorescence of methylene blue is effectively quenched upon binding to DNA, which is also consistent with intercalation. nih.govresearchgate.net

Circular Dichroism (CD): The binding of methylene blue to tRNA induces changes in the CD spectrum. At low phosphate/dye ratios, conservative negative CD bands appear, while at high ratios, nonconservative positive induced CD bands are observed, indicating different spatial arrangements of the dye molecules along the tRNA backbone. nih.gov

Electrochemical Signatures:

Cyclic Voltammetry (CV): The electrochemical behavior of methylene blue provides a sensitive probe for DNA binding. When methylene blue intercalates into dsDNA, a decrease in the redox peak currents is observed compared to its behavior in solution alone. mdpi.com The interaction with dsDNA results in a greater decrease in peak currents than with ssDNA, indicating a stronger binding affinity for the double helix. mdpi.com On DNA-modified electrodes, the binding of methylene blue gives rise to well-defined surface waves, which can be used to monitor DNA hybridization events. nih.govnih.gov

Quantitative analysis has provided insights into the strength and nature of the methylene blue-nucleic acid interaction.

Binding Constants and Stoichiometry:

For the interaction with dsDNA, coulometric titrations at DNA-derivatized electrodes yielded an affinity constant (K) of 3.8 x 10⁶ M⁻¹ with a saturation value of approximately 1.4 methylene blue molecules per 15-base-pair DNA duplex. nih.gov

For the electrostatic binding with tRNA, analysis of absorption data indicated a cooperative binding process with a binding constant (K) of 7.77 x 10³ M⁻¹ and a cooperativity parameter (q) of 50. nih.gov

Thermodynamics:

Thermodynamic studies on the interaction of a closely related dye, new methylene blue (NMB), with DNA revealed that the binding process is exothermic and entropy-driven. iaamonline.org The calculated changes in enthalpy (ΔH°) and entropy (ΔS°) were -6.11×10⁴ J·mol⁻¹ and -128.96 J·K⁻¹·mol⁻¹, respectively, at 290 K. iaamonline.org These parameters suggest that forces like hydrogen bonding and van der Waals interactions, in addition to intercalation, play a significant role in the stability of the DNA-dye complex. iaamonline.org

Table 2: Binding Parameters for Methylene Blue with Nucleic Acids

| Nucleic Acid | Method | Binding Constant (K) | Stoichiometry/Other Parameters |

| dsDNA | Coulometric Titration | 3.8 (±0.5) x 10⁶ M⁻¹ | Saturation: 1.4 (±0.2) MB per duplex nih.gov |

| tRNA | Absorption Spectroscopy | 7.77 x 10³ M⁻¹ | Cooperativity parameter (q) = 50 (for electrostatic binding) nih.gov |

| ctDNA (with New Methylene Blue) | UV-Visible & Fluorescence Spectroscopy | - | ΔH° = -6.11×10⁴ J·mol⁻¹; ΔS° = -128.96 J·K⁻¹·mol⁻¹ iaamonline.org |

Complexation with Metal Ions and Inorganic Species

The interaction of the methyl red-methylene blue indicator with metal ions is primarily driven by the chemical properties of methyl red. Methyl red, with its carboxylic acid group and azo linkage, can act as a ligand, donating electrons to form coordination complexes with metal ions.

Coordination Chemistry and Ligand Properties

Methyl red, or 2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid, possesses potential coordination sites for metal ions. nih.gov The carboxylic acid group (-COOH) can deprotonate to form a carboxylate (-COO-), which can then bind to a metal ion. Additionally, the nitrogen atoms of the azo group (-N=N-) have lone pairs of electrons that can also participate in coordination. This makes methyl red a potential bidentate ligand, binding to a metal ion through both the carboxylate oxygen and one of the azo nitrogens.

The formation of these metal complexes is influenced by the pH of the solution. In acidic conditions, the carboxylic acid group is protonated, and the nitrogen on the dimethylamino group can also be protonated, which affects the electron-donating ability of the ligand. As the pH increases, deprotonation occurs, enhancing the ligand's capacity to bind with metal ions.

Methylene blue, while primarily known as a redox indicator and dye, can also interact with metal ions, though its role in complexation with simple metal ions is less pronounced than that of methyl red. Its primary interaction in the mixed indicator system is to provide a sharp color contrast, which aids in the visual determination of endpoints in titrations. wikipedia.org

Characterization of Formed Complexes

The formation of complexes between methyl red and metal ions can be investigated and characterized using various analytical techniques.

Spectroscopic Methods:

UV-Visible Spectroscopy: This is a primary tool for studying complex formation. When methyl red binds to a metal ion, the electronic environment of the dye molecule is altered, leading to a shift in its maximum absorbance wavelength (λmax). By monitoring these changes in the absorption spectrum, the formation of the complex can be confirmed, and in some cases, the stoichiometry of the complex can be determined. For instance, the interaction of methylthymol blue, a related indicator, with metal ions like Zn(II), Cu(II), and Fe(II) has been studied using UV-Visible spectroscopy to characterize the formed complexes. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups involved in the coordination. A shift in the stretching frequency of the C=O bond in the carboxylic acid group of methyl red upon complexation is a key indicator of its involvement in binding to the metal ion. Similarly, changes in the vibrational modes of the azo group can also be observed.

Other Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion.

Molar Conductivity Measurements: The conductivity of a solution containing the metal ion and the ligand can indicate whether the formed complex is ionic or non-ionic. A decrease in molar conductivity upon complex formation often suggests the formation of a neutral complex.

Magnetic Susceptibility: This technique is used to determine the magnetic properties of the central metal ion in the complex, which can provide insights into its oxidation state and the geometry of the complex.

A study on transition metal complexes with a different ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, showcases the use of techniques like elemental analysis, FTIR, UV-Vis, NMR, magnetic susceptibility, and conductivity measurements to characterize the prepared complexes. nih.gov Similar methodologies can be applied to study the complexes formed with methyl red.

Advanced Analytical and Sensing Applications Excluding Clinical

Mechanistic Principles of pH and Redox Indication in Mixed Systems

The enhanced performance of the Methyl Red-Methylene Blue mixed indicator stems from the complementary nature of its components. Methyl Red is a pH indicator that changes color from red at pH 4.4 to yellow at pH 6.2. chemicals.co.ukgspchem.com Methylene (B1212753) Blue, however, is a redox indicator that is blue in its oxidized state and colorless when reduced. chemicals.co.ukchemeurope.com In the mixed indicator, Methylene Blue does not act as a pH indicator but as a color-screening agent, which sharpens the perceived endpoint of the Methyl Red. wikipedia.org This results in a transition from violet (acidic) to grey (equivalence point, pH 5.2) and finally to green (basic). wikipedia.org

Proton-coupled electron transfer (PCET) is a fundamental chemical process where both a proton and an electron are exchanged, often in a concerted step. While the primary function of Methyl Red in the mixed indicator is a proton-transfer dependent color change, the redox activity of Methylene Blue is governed by PCET. The reduction of Methylene Blue to its colorless form, Leucomethylene Blue, is a pH-dependent process involving the transfer of electrons and protons. acs.org This mechanism is crucial in its application as a redox reporter in electrochemical sensors. acs.org The electron transfer mechanism of Methylene Blue can be complex, sometimes showing multiple redox waves in voltammetry, which has been attributed to the protonation equilibrium of the radical intermediate species formed after the first electron transfer. acs.org The chemical environment, such as the hydrophobicity of a self-assembled monolayer on an electrode, can significantly interact with the proton transferred during Methylene Blue's reduction, affecting the electron-transfer kinetics. acs.org

The combination of Methyl Red and Methylene Blue is a classic example of rational design for an enhanced colorimetric transition. The yellow color of the basic form of Methyl Red can be difficult to discern sharply. Methylene Blue is added because its blue color is complementary to the red/yellow of the Methyl Red. When Methyl Red is in its red (acidic) form, the mixture appears violet. When Methyl Red is in its yellow (basic) form, the mixture appears green. At the equivalence point (around pH 5.2-5.6), the red and yellow forms of Methyl Red are in equilibrium, which would normally appear orange. However, the constant blue from the Methylene Blue masks this, resulting in a distinct grey color, which is much easier for the human eye to detect than the subtle orange transition. wikipedia.orgpharmaguideline.com This principle of using a color-stable dye to sharpen the transition of a pH-active dye is a key strategy in designing mixed indicators.

| Indicator Component | Role | Acidic Color (pH < 4.4) | Transition Color (pH 5.2) | Basic Color (pH > 6.2) |

| Methyl Red | pH Indicator | Red | Orange | Yellow |

| Methylene Blue | Color Screen | Blue | Blue | Blue |

| Mixed Indicator | Combined Effect | Violet (Red + Blue) | Grey | Green (Yellow + Blue) |

Application in Volumetric Analysis and Titration Methodologies (e.g., Kjeldahl Analysis)

The most prominent application of the Methyl Red-Methylene Blue mixed indicator is in the titration step of the Kjeldahl method for nitrogen determination. sarthaks.comtestbook.com This method quantifies the nitrogen content in organic and inorganic substances by digesting the sample in strong acid, followed by distillation of the released ammonia (B1221849) into an acidic solution and subsequent titration. sarthaks.comtestbook.comitwreagents.com

In the direct titration variant of the Kjeldahl method, the distilled ammonia is collected in a boric acid solution, forming an ammonium-borate complex. expotechusa.com This solution is then titrated with a standard strong acid, such as sulfuric or hydrochloric acid. itwreagents.com The Methyl Red-Methylene Blue indicator (Tashiro's indicator) is ideal for this titration because its endpoint at pH ~5.2 corresponds well with the equivalence point of the titration of the borate (B1201080) complex. wikipedia.orgexpotechusa.com The color change is sharp, transitioning from green in the basic borate solution to grey at the endpoint, and then to violet upon addition of excess acid. wikipedia.org This distinct endpoint is a significant advantage over using Methyl Red alone. itwreagents.comexpotechusa.com

The indicator is typically prepared by dissolving Methyl Red and Methylene Blue in ethanol (B145695). wikipedia.orgpharmaguideline.com

Development of Electrochemical Sensors and Biosensors Utilizing Component Dyes

The individual electrochemical properties of Methylene Blue and Methyl Red have been extensively utilized in the development of sensors and biosensors.

Methylene Blue is a widely used redox mediator and reporter in electrochemical biosensing. acs.org Its ability to be electrochemically reduced and oxidized at a low potential makes it an excellent label. acs.org

DNA Biosensors : Methylene Blue can be tethered to DNA strands to act as a sensitive redox reporter for DNA hybridization and to detect DNA mismatches. nih.gov It has also been used as a redox indicator in microfluidic chips for the detection of microRNAs, where it enhances the specificity of the sensor. nih.gov

Immunosensors : It has been incorporated into nanostructured immunosensors to enhance the signal for detecting biomarkers like the H-FABP myocardial injury biomarker. mdpi.com

Bacterial Detection : Methylene Blue-based aptasensors have been developed for the rapid detection of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. rsc.orgnih.govmdpi.com In these systems, the interaction of the aptamer with the target bacteria causes a change in the electrochemical signal of Methylene Blue.

Small Molecule Sensing : Sensors using poly(methylene blue) modified electrodes have been fabricated for the detection of analytes like acrylamide. acs.org Other sensors have been designed for ascorbic acid detection. rsc.org

Methyl Red has also been explored as a mediator in electrochemical systems.

Microbial Fuel Cells (MFCs) : Studies have shown that Methyl Red can act as an electron mediator in MFCs, enhancing the power output. In one study, the addition of 1 mM of Methyl Red increased the maximum power output from 106 µW/cm² to 207 µW/cm². researchgate.net

Heavy Metal Sensing : Methyl Red has been shown to act as a selective fluorescent sensor for Hg²⁺ ions, where the binding of the mercury ion quenches the fluorescence of the dye. eeer.org

| Component Dye | Sensor Type | Target Analyte/Application | Principle of Operation |

| Methylene Blue | DNA Biosensor | DNA/RNA hybridization, mismatches | Acts as a tethered or intercalating redox reporter. nih.govnih.gov |

| Methylene Blue | Immunosensor | Myocardial injury biomarkers | Enhances electron transfer and redox signal. mdpi.com |

| Methylene Blue | Aptasensor | Pathogenic bacteria (P. aeruginosa) | Redox indicator signal changes upon aptamer-target binding. mdpi.com |

| Methylene Blue | Chemical Sensor | Acrylamide, Ascorbic Acid | Electrocatalytic activity of poly(methylene blue) film. acs.orgrsc.org |

| Methyl Red | Microbial Fuel Cell | Power enhancement | Acts as an electron shuttle between bacteria and anode. researchgate.net |

| Methyl Red | Fluorescent Sensor | Mercury (II) ions | Selective fluorescence quenching upon binding to Hg²⁺. eeer.org |

Integration into Spectrophotometric Assays and Monitoring Systems

Both Methyl Red and Methylene Blue are intensely colored dyes, making them suitable for spectrophotometric analysis.

Methylene Blue is often used as a model compound for studying the efficacy of photocatalytic degradation processes. The degradation of Methylene Blue in water under visible light or UV irradiation is monitored by measuring the decrease in its characteristic absorbance peak (around 665 nm). acs.orgmdpi.com This allows for the characterization and optimization of new photocatalytic materials. acs.org Furthermore, electrochemical sensors have been developed to monitor the degradation of Methylene Blue, offering a sensitive alternative to spectroscopy. mdpi.com

Methyl Red , an azo dye, can also be monitored spectrophotometrically. chemicals.co.uk Its color change with pH is the basis for determining the pKa of the indicator itself through spectrophotometric measurements at different pH values. youtube.com It has also been used in fluorescent assays, for instance, in the selective detection of mercury ions, where the quenching of its fluorescence emission at 375 nm is measured. eeer.org

The combination in the mixed indicator is primarily designed for visual endpoint detection, but the principles can be adapted for photometric titrations where a photometer tracks the absorbance change to determine the endpoint with higher precision.

Applications in Advanced Material Characterization and Optical Devices

The interaction of Methylene Blue and Methyl Red with various materials is used to characterize the properties of those materials.

Methylene Blue is widely used to characterize the adsorption capacity and surface properties of novel materials like biochar, graphene oxide nanocomposites, and activated carbon. researchgate.netchemmethod.comrsc.org The amount of dye adsorbed from a solution onto the material is quantified, often using UV-Vis spectroscopy, to determine parameters like surface area and adsorption kinetics. rsc.org

Nanocomposite Characterization : The synthesis of materials like biochar/graphene oxide/magnetite nanocomposites has been optimized by studying their effectiveness in adsorbing Methylene Blue. researchgate.net Similarly, silk fibroin-graphene oxide nanocomposites have been characterized as novel biosorbents using Methylene Blue. rsc.org

Optical Devices : Methylene Blue exhibits nonlinear optical properties, which makes it a candidate for use in optoelectronic devices. aip.org Its encapsulation into biodegradable polymer particles has been explored to create contrast agents for optical coherence tomography (OCT), a medical imaging technique. nih.gov It has also been used in the fabrication of security layers for anti-counterfeiting in the form of optical physically unclonable functions (PUFs). acs.org

Methyl Red adsorption has been used to evaluate the performance of modified adsorbents like poly(diallyldimethylammonium) chloride-modified activated carbon. mdpi.com Its potential for the sonochemical destruction of pollutants is also an area of investigation. chemicals.co.uk

Environmental Remediation and Degradation Studies

Adsorption Mechanisms for Dye Removal from Aqueous Solutions

Adsorption is a widely employed technique for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

The quest for effective and economical adsorbents has led to the development and investigation of various materials.

Biochars: Carbon-based adsorbents derived from waste materials are a key area of research. For instance, biocarbon produced from corn digest through physical activation with CO2 has demonstrated significant sorption capacity. mdpi.com These bioadsorbents possess a well-developed specific surface area, ranging from 320 to 616 m²/g. mdpi.comresearchgate.net Their effectiveness is tied to their porous structure and surface chemistry.

Activated Carbons: Activated carbons derived from agricultural by-products like caraway seeds have also been successfully used. nih.govnih.gov Chemical activation with agents such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and phosphoric acid (H3PO4) yields materials with high specific surface areas, reaching up to 926 m²/g. nih.govnih.gov The carbon activated with potassium carbonate showed the highest sorption capacities for both Methylene (B1212753) Blue (296 mg/g) and Methyl Red (203-208 mg/g). nih.govnih.gov

Modified Zeolites: Natural zeolites, when modified, exhibit enhanced adsorption capabilities. iwaponline.com Studies have compared the performance of modified zeolite with natural zeolite, hematite, and commercial activated charcoal for the removal of Methylene Blue and Methyl Red. iwaponline.com Modified zeolite proved to be particularly effective for adsorbing Methylene Blue. iwaponline.com

The characterization of these materials is crucial and typically involves techniques like low-temperature nitrogen adsorption/desorption to determine surface area and pore size distribution, Boehm titration to quantify surface oxygen functional groups, and determination of the point of zero charge (pHpzc). mdpi.comresearchgate.netnih.govnih.gov

Table 1: Adsorption Capacities of Various Adsorbent Materials

| Adsorbent Material | Dye | Maximum Adsorption Capacity (mg/g) | Source |

|---|---|---|---|

| Corn Digest Biochar | Methylene Blue | 40 - 146 | mdpi.comresearchgate.net |

| Corn Digest Biochar | Methyl Red | 31 - 113 | mdpi.comresearchgate.net |

| Caraway Seed Activated Carbon (K2CO3 activated) | Methylene Blue | 296 | nih.govnih.gov |

| Caraway Seed Activated Carbon (K2CO3 activated) | Methyl Red | 208 | nih.gov |

| Modified Zeolite | Methylene Blue | High (100% removal at 24 g/L) | iwaponline.com |

| Commercial Activated Charcoal | Methyl Red | High (99% removal at 24 g/L) | iwaponline.com |

To understand the interaction between the dyes and the adsorbent materials, adsorption isotherm and kinetic models are employed.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium.

The Langmuir model has been found to be the most suitable for describing the adsorption of both Methylene Blue and Methyl Red on biocarbon adsorbents, suggesting a monolayer adsorption process. mdpi.comresearchgate.net For activated carbons from caraway seeds, the Langmuir model well-described the adsorption of Methylene Blue. nih.govnih.gov

The Freundlich model was found to be more congruent with the adsorption data for Methyl Red on activated carbons derived from caraway seeds. nih.govnih.gov

Adsorption Kinetics: These models are used to investigate the rate of the adsorption process.

The pseudo-second-order model has been shown to effectively describe the adsorption kinetics for both dyes on biocarbons and activated carbons. mdpi.comresearchgate.netnih.govnih.gov This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.com This model was also found to best describe the adsorption of Methylene Blue and Methyl Red on modified zeolites. iwaponline.com

Table 2: Kinetic and Isotherm Model Fitting for Dye Adsorption

| Adsorbent | Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Source |

|---|---|---|---|---|

| Corn Digest Biochar | Methylene Blue & Methyl Red | Langmuir | Pseudo-second-order | mdpi.comresearchgate.net |

| Caraway Seed Activated Carbon | Methylene Blue | Langmuir | Pseudo-second-order | nih.govnih.gov |

| Caraway Seed Activated Carbon | Methyl Red | Freundlich | Pseudo-second-order | nih.govnih.gov |

| Modified Zeolite | Methylene Blue & Methyl Red | Not specified | Pseudo-second-order | iwaponline.com |

The efficiency of dye removal through adsorption is influenced by several operational parameters.

pH: The pH of the aqueous solution significantly affects the surface charge of the adsorbent and the ionization of the dye molecules. For cationic dyes like Methylene Blue and anionic dyes like Methyl Red, the pH influences the electrostatic interactions between the dye and the adsorbent surface. nih.gov

Concentration: The initial dye concentration impacts the adsorption capacity. Generally, the efficiency of removal is dependent on the initial concentration of the adsorbate solution. mdpi.comresearchgate.net

Temperature: An increase in temperature has been observed to enhance the removal efficiency of Methylene Blue and Methyl Red by biocarbon adsorbents. mdpi.comresearchgate.net

Contact Time: The duration of contact between the adsorbent and the dye solution is crucial for reaching equilibrium. Studies have determined the optimal contact time to maximize dye removal. mdpi.comresearchgate.net For modified zeolites, maximum adsorption was achieved after 1 hour. iwaponline.com

Photodegradation Pathways and Catalytic Systems for Dye Decomposition

Photodegradation is an alternative and effective method for breaking down complex dye molecules into simpler, less harmful compounds through light-induced reactions, often facilitated by a photocatalyst.

The development of efficient photocatalysts is central to the advancement of photodegradation technologies.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high reactivity, stability, and low cost. ijsr.net It has shown high activity for the degradation of both Methyl Orange and Methylene Blue under UV irradiation. ijsr.net The photocatalytic activity of TiO₂ thin films can be enhanced by engineering their surface nano-textures, which is influenced by deposition temperature. researchgate.net

Iron Titanate (Fe₂TiO₅): Mesoporous iron titanate nanoparticles have been synthesized and evaluated for the photodegradation of Methylene Blue under natural sunlight. royalsocietypublishing.org These nanoparticles exhibit strong absorption in the visible-light region and have a band gap of approximately 2.16 eV. royalsocietypublishing.org

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles are considered ideal materials for water pollutant removal due to their flexibility, efficiency, and high surface reactivity. mdpi.com They have shown great potential for the photocatalytic degradation of Methylene Blue. mdpi.com

Composite Photocatalysts: Combining different materials can enhance photocatalytic efficiency. For example, Fe₃O₄/TiO₂ core/shell structures have been developed to create magnetic photocatalysts that are easily separable from the reaction medium. researchgate.net Similarly, reduced graphene oxide-zinc oxide (rGO@ZnO) nanocomposites have demonstrated superior photocatalytic degradation efficiency for Methylene Blue under direct sunlight compared to the individual components.

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants, leading to their complete mineralization into CO₂, water, and inorganic ions. mdpi.com

UV/H₂O₂ System: The combination of ultraviolet (UV) irradiation and hydrogen peroxide (H₂O₂) is an effective AOP for dye degradation. mdpi.com In this system, H₂O₂ decomposes under UV light to produce hydroxyl radicals. mdpi.com Studies have shown that this catalyst-free system can efficiently degrade Methylene Blue, with the degradation rate increasing with higher H₂O₂ concentrations and longer irradiation times. mdpi.com The process involves the attack of •OH radicals on the Methylene Blue molecules, leading to the formation of intermediates that are subsequently oxidized to CO₂ and H₂O. mdpi.com This method has proven to be a viable option for treating industrial wastewater containing organic pollutants. mdpi.com

Identification and Characterization of Degradation Products and Intermediates

The breakdown of methyl red and methylene blue during remediation processes results in the formation of various smaller, often less toxic, molecules. Identifying these degradation products is crucial for understanding the transformation pathways and confirming the detoxification of the parent dye.

For methyl red, a common azo dye, the initial step in microbial degradation involves the reductive cleavage of the azo bond (–N=N–). nih.gov This process, often facilitated by azoreductase enzymes, breaks the molecule into aromatic amines. nih.govresearchgate.net Studies using various bacterial strains have identified several key intermediates and final products. For instance, degradation by Pseudomonas aeruginosa has been shown to yield benzoic acid and o-xylene (B151617) as predominant constituents. nih.gov Similarly, research on Bacillus sp. strain UN2 confirmed the biodegradation of methyl red into N,N'-dimethyl-p-phenylenediamine and 2-aminobenzoic acid. researchgate.netnih.gov These metabolites are then typically further degraded by the microorganisms. nih.gov

The degradation of methylene blue, a cationic thiazine (B8601807) dye, proceeds through different mechanisms. Microbial and photocatalytic degradation pathways often involve N-demethylation and fragmentation of the dye's heterocyclic rings. nih.govmdpi.com Studies on the bacterium Bacillus albus identified several metabolites, including monomethylthionine, thionin, and (E)-2-(3-Oxopropylidene)-2H-benzo[b] acs.orgnih.gov thiozine-3-carboxylic acid, confirming the breakdown of the core structure. nih.gov The process can ultimately lead to simpler compounds like ethylamine, carbon dioxide, and water, indicating complete mineralization. nih.gov

The following table summarizes the identified degradation products for both dyes based on various studies.

Table 1: Identified Degradation Products of Methyl Red and Methylene Blue

| Parent Dye | Degradation Product/Intermediate | Reference |

|---|---|---|

| Methyl Red | Benzoic acid | nih.govmdpi.com |

| Methyl Red | o-Xylene | nih.govmdpi.com |

| Methyl Red | N,N'-dimethyl-p-phenylenediamine | researchgate.netnih.gov |

| Methyl Red | 2-aminobenzoic acid (Anthranilic acid) | researchgate.netnih.gov |

| Methylene Blue | Monomethylthionine | nih.gov |

| Methylene Blue | Thionin | nih.gov |

| Methylene Blue | (E)-2-(3-Oxopropylidene)-2H-benzo[b] acs.orgnih.gov thiozine-3-carboxylic acid | nih.gov |

| Methylene Blue | N-(3,4-dihydroxyphenyl)-N-methylformamide | nih.gov |

Bioremediation and Phytoremediation Approaches for Environmental Decontamination

Bioremediation and phytoremediation are eco-friendly and cost-effective technologies that utilize microorganisms and plants, respectively, to remove or neutralize pollutants like methyl red and methylene blue from the environment. nih.govresearchgate.net These approaches are considered sustainable alternatives to conventional physical and chemical treatment methods, which can be expensive and generate secondary pollutants. mabjournal.com

Microorganisms, particularly bacteria, are highly effective in degrading textile dyes due to their metabolic versatility and adaptability. afjbs.com The degradation process typically involves enzymes that break down the complex dye molecules into simpler, non-toxic compounds. nih.gov

For methyl red, the primary microbial degradation pathway is the enzymatic reduction of the azo bond. nih.gov Bacteria such as Pseudomonas aeruginosa and Bacillus sp. produce azoreductase enzymes that cleave this bond, leading to the formation of aromatic amines. nih.govresearchgate.net These intermediates are then further mineralized. nih.gov Studies have demonstrated the high degradation efficiency of various bacterial strains. For example, Pseudomonas aeruginosa has been optimized to achieve up to 88.37% biodegradation of methyl red. nih.gov Another study showed that Bacillus sp. strain UN2 could degrade over 98% of the dye within 30 minutes under optimal conditions. researchgate.netnih.gov The process is influenced by factors like pH, temperature, and the presence of co-substrates. nih.govresearchgate.net For instance, the optimal pH for methyl red degradation by P. aeruginosa was found to be 9. nih.gov

The microbial degradation of methylene blue involves different enzymatic systems. Bacteria often utilize oxidoreductase systems, including ligninolytic enzymes like lignin (B12514952) peroxidase (LiP), to break down the dye. nih.govafjbs.com Bacillus albus, for example, has been shown to decolorize 99.27% of methylene blue within 6 hours, a process attributed to the production of a LiP enzyme. nih.gov Similarly, Bacillus cereus and other genera like Acinetobacter and Staphylococcus have demonstrated the ability to degrade methylene blue effectively. afjbs.com The mechanism often begins with biosorption of the cationic dye onto the negatively charged bacterial cell surface, followed by enzymatic degradation. smujo.id

Table 2: Microorganisms Involved in the Degradation of Methyl Red and Methylene Blue

| Dye | Microorganism | Key Findings/Enzymes | Reference |

|---|---|---|---|

| Methyl Red | Pseudomonas aeruginosa | Achieved 88.37% degradation; involves azoreductase. | nih.govmdpi.com |

| Methyl Red | Bacillus sp. strain UN2 | >98% degradation in 30 min; involves azoreductase, laccase. | researchgate.netnih.gov |

| Methyl Red | Acinetobacter baumannii | Effective degradation; involves laccase, tyrosinase, azoreductase. | ekb.eg |

| Methyl Red | Klebsiella pneumoniae | Effective degradation confirmed by azo reduction. | ekb.eg |

| Methylene Blue | Bacillus albus | 99.27% decolorization in 6 hours; produces Lignin Peroxidase (LiP). | nih.gov |

| Methylene Blue | Bacillus cereus | Coupled dye degradation with bioelectricity generation. | afjbs.com |

| Methylene Blue | Pseudomonas aeruginosa | Up to 97.82% removal efficiency. | muk.ac.ir |

Phytoremediation employs plants to clean up contaminated soil and water. The mechanisms involved include phytoextraction (uptake and accumulation in tissues), phytodegradation (breakdown of pollutants by plant enzymes), and rhizofiltration (adsorption or precipitation onto roots). researchgate.net

For methyl red and methylene blue, several aquatic plants and algae have shown significant potential for phytoremediation. The process often begins with the adsorption of the dye molecules onto the surface of the plant's roots or biomass. acs.orgnih.gov A study using the freshwater macroalgae Chara vulgaris found that the decolorization of methyl red was favorable at a slightly acidic pH of 5 and followed a pseudo-second-order kinetic model, suggesting chemisorption is involved. nih.gov